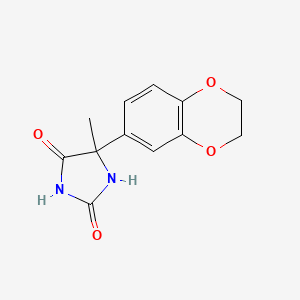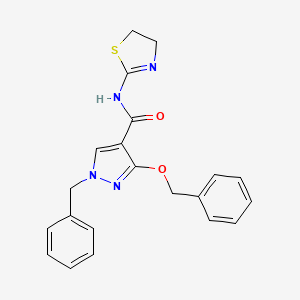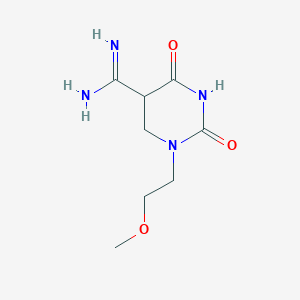![molecular formula C9H7ClN2 B2643786 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 103589-67-9](/img/structure/B2643786.png)
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C9H7ClN2 . It is also known by its IUPAC name, 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 . This indicates that the compound contains a cyclopenta[c]pyridine ring with a chlorine atom and a nitrile group attached.Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.62 . It has a predicted boiling point of 315.9±42.0 °C and a predicted density of 1.33±0.1 g/cm3 . The compound’s pKa is predicted to be -1.01±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Synthesis Techniques and Structural Analysis : Research has focused on synthesizing various pyridine and pyrimidine derivatives, investigating their crystal structures and molecular configurations using X-ray diffraction and spectroscopic methods. For example, compounds have been synthesized to explore their structural configurations, showcasing the importance of such derivatives in understanding molecular interactions and bond lengths within crystal lattices (Moustafa & Girgis, 2007).
Spectroscopic Analysis and Optical Properties
- Optical and Spectroscopic Properties : Studies have examined the optical functions, including absorption and fluorescence spectra, of pyridine derivatives. This research is crucial for applications in materials science, especially for developing materials with specific optical characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Synthetic Routes and Molecular Docking
- Novel Synthetic Approaches : Research has introduced new methods for synthesizing indeno[2,1-c]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis. This includes exploring reactions under various conditions to yield compounds with potential for further chemical modifications (Landmesser, Linden, & Hansen, 2008).
- Molecular Docking and Biological Activity : Some studies have investigated the potential biological activities of pyridine derivatives through molecular docking analyses. This involves predicting the interaction between synthesized compounds and target proteins, suggesting applications in drug discovery (Flefel et al., 2018).
Applications in Heterocyclic Chemistry
- Heterocyclic Chemistry : The synthesis and characterization of pyridine derivatives have broad implications in heterocyclic chemistry, providing insights into the synthesis of complex molecules that could have applications in pharmaceuticals, agrochemicals, and materials science (Ershov et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGGCQGXMOSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)


![6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2643713.png)


![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2643718.png)
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

